molecular formula C12H14N4O2 B2891237 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797718-95-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2891237
CAS No.: 1797718-95-6
M. Wt: 246.27
InChI Key: FXABJCKPGLJQAL-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group and a furan ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A related compound with similar nucleophilic properties.

    N,N-dimethyl-4-aminopyridine: Another similar compound used as a catalyst in organic synthesis.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of its pyrimidine and furan rings, along with the dimethylamino and carboxamide groups. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXABJCKPGLJQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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